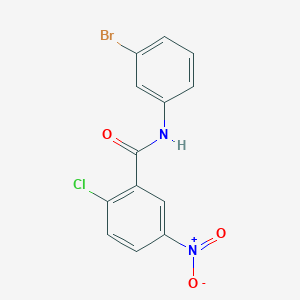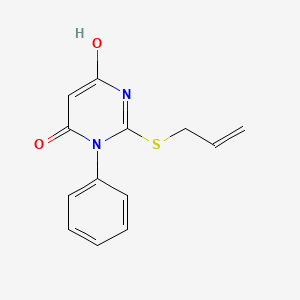
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(1H-isoindole-1,3(2H)-dione), commonly known as PDI, is a versatile and widely used organic semiconductor material. PDI is a small molecule with a planar structure and strong electron-accepting properties, making it an ideal candidate for use in various optoelectronic devices such as solar cells, field-effect transistors, and light-emitting diodes.
Mécanisme D'action
The mechanism of action of PDI in optoelectronic devices is based on its strong electron-accepting properties. When PDI is used as an electron acceptor in a solar cell, it accepts electrons from the donor material and transfers them to the electrode, generating a current. In a field-effect transistor, PDI acts as an electron acceptor, allowing the flow of electrons through the device. In a light-emitting diode, PDI emits light when an electric current is applied to it.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PDI. However, studies have shown that PDI has low toxicity and is biocompatible, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PDI in lab experiments is its strong electron-accepting properties, which make it an ideal candidate for use in various optoelectronic devices. Another advantage is its low toxicity and biocompatibility, which make it a potential candidate for use in biomedical applications. However, one limitation of using PDI is its high cost, which can limit its use in large-scale applications.
Orientations Futures
There are several future directions for research on PDI. One direction is to improve the synthesis method to reduce the cost of production. Another direction is to study the biochemical and physiological effects of PDI in more detail, to determine its potential use in biomedical applications. Additionally, further research can be done to optimize the performance of PDI in various optoelectronic devices.
Méthodes De Synthèse
The synthesis of PDI involves the reaction of pyromellitic dianhydride and 2,4-diaminopyrimidine in the presence of a catalyst. The resulting product is a yellow powder that can be purified through column chromatography. PDI can also be synthesized through a one-pot reaction using a mixture of pyromellitic dianhydride, 2,4-diaminopyrimidine, and a solvent.
Applications De Recherche Scientifique
PDI has been extensively studied for its potential use in various optoelectronic devices. It has been used as an electron acceptor in organic solar cells, where it has shown high power conversion efficiency. PDI has also been used in field-effect transistors, where it has demonstrated high charge carrier mobility. In addition, PDI has been used in light-emitting diodes, where it has shown high luminance efficiency.
Propriétés
IUPAC Name |
2-[4-[2-[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N4O4/c37-29-23-5-1-2-6-24(23)30(38)35(29)21-13-9-19(10-14-21)27-17-18-33-28(34-27)20-11-15-22(16-12-20)36-31(39)25-7-3-4-8-26(25)32(36)40/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWKQFENJETSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=C(C=C5)N6C(=O)C7=CC=CC=C7C6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)


![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)